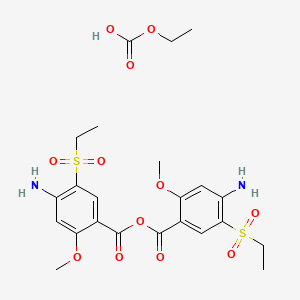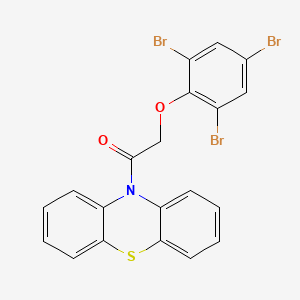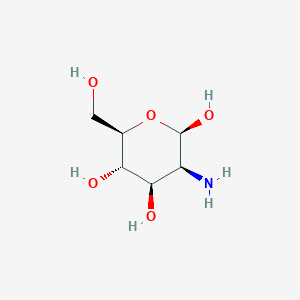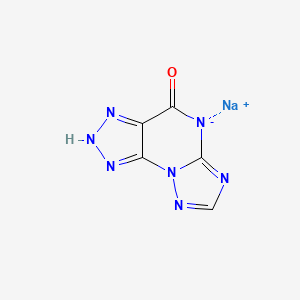
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deacetylcalonectrin is a trichothecene mycotoxin produced by various Fusarium fungi, including Fusarium graminearum and Fusarium culmorum . It is a derivative of the more toxic T-2 toxin and is part of the A-type trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Deacetylcalonectrin can be synthesized through the biosynthetic pathway of trichothecenes in Fusarium species. The process begins with the cyclization of farnesyl pyrophosphate to trichodiene, followed by oxygenation to isotrichotriol. This intermediate is further cyclized to isotrichodermol, a tricyclic precursor . The subsequent steps involve:
- Acetylation at C-3 to yield isotrichodermin.
- Hydroxylation at C-15 to produce 15-deacetylcalonectrin .
Industrial Production Methods
Industrial production of 3-Deacetylcalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. Genetic manipulation of the fungi, such as the deletion of specific Tri genes, can enhance the production of 3-Deacetylcalonectrin by preventing the formation of other trichothecene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-Deacetylcalonectrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other trichothecene derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include various hydroxylated and acetylated derivatives of 3-Deacetylcalonectrin, which can have different biological activities and toxicities .
Aplicaciones Científicas De Investigación
3-Deacetylcalonectrin has several scientific research applications:
Mecanismo De Acción
3-Deacetylcalonectrin exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the ribosome, preventing the elongation of polypeptide chains . This inhibition disrupts cellular functions and can lead to cell death. The molecular targets involved include ribosomal RNA and associated proteins .
Comparación Con Compuestos Similares
Similar Compounds
T-2 Toxin: A more toxic trichothecene with similar inhibitory effects on protein synthesis.
Calonectrin: A closely related compound that differs by the presence of an acetyl group at C-15.
Isotrichodermin: Another trichothecene derivative with a similar tricyclic structure.
Uniqueness
3-Deacetylcalonectrin is unique due to its specific structural features and the absence of an acetyl group at C-15, which distinguishes it from other trichothecenes like T-2 toxin and calonectrin . This structural difference influences its biological activity and toxicity profile .
Propiedades
Número CAS |
38818-51-8 |
|---|---|
Fórmula molecular |
C19H26O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |
Clave InChI |
IGDIDZAQDRAJRB-UPGMHYFXSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)


